s-Triazole, 3-amino-1-methyl-5-(5-nitro-2-furyl)-
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Overview
Description
s-Triazole, 3-amino-1-methyl-5-(5-nitro-2-furyl)- is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Preparation Methods
The synthesis of s-Triazole, 3-amino-1-methyl-5-(5-nitro-2-furyl)- can be achieved through several methods. One common approach involves the condensation of hydrazine hydrate with aminoguanidine bicarbonate, followed by cyclization with formic acid . Another method includes the reaction of guanidine nitrate with acetic acid and oxalic acid, followed by cyclization under reflux conditions . These methods provide efficient routes to obtain the desired triazole derivative.
Chemical Reactions Analysis
s-Triazole, 3-amino-1-methyl-5-(5-nitro-2-furyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, alkyl halides, acyl chlorides, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
s-Triazole, 3-amino-1-methyl-5-(5-nitro-2-furyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of s-Triazole, 3-amino-1-methyl-5-(5-nitro-2-furyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting essential biological processes. For example, it can inhibit the activity of enzymes involved in DNA replication, leading to cell death in cancer cells . The nitro group also plays a crucial role in its antimicrobial activity by generating reactive oxygen species that damage bacterial cell membranes .
Comparison with Similar Compounds
s-Triazole, 3-amino-1-methyl-5-(5-nitro-2-furyl)- can be compared with other triazole derivatives, such as:
Fluconazole: An antifungal agent used to treat various fungal infections.
Voriconazole: Another antifungal agent with a broader spectrum of activity.
Trazodone: An antidepressant that also contains a triazole ring.
What sets s-Triazole, 3-amino-1-methyl-5-(5-nitro-2-furyl)- apart is its unique combination of a triazole ring and a nitrofuryl group, which imparts distinct chemical and biological properties .
Biological Activity
s-Triazole, 3-amino-1-methyl-5-(5-nitro-2-furyl)- is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in antimicrobial and antifungal applications. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the triazole family, characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. Its molecular formula is C9H9N5O2 with a molecular weight of approximately 224.17 g/mol. The unique arrangement of functional groups, including an amino group, a methyl group, and a nitro-substituted furyl group, enhances its reactivity and biological activity.
The biological activity of s-Triazole, 3-amino-1-methyl-5-(5-nitro-2-furyl)- can be attributed to several mechanisms:
- Antimicrobial Activity : The nitrofuryl moiety generates reactive species upon reduction within microbial cells, leading to cellular damage and death. This mechanism is similar to that of other nitrofuran derivatives.
- Enzyme Interaction : The compound can interact with various biological targets, including enzymes and receptors. This interaction is facilitated by hydrogen bonding and dipole interactions due to its functional groups .
Biological Activities
s-Triazole, 3-amino-1-methyl-5-(5-nitro-2-furyl)- exhibits a range of biological activities:
- Antimicrobial Properties : It has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like nitrofurantoin .
Microorganism | MIC (μg/mL) | Standard Antibiotic | Standard MIC (μg/mL) |
---|---|---|---|
Staphylococcus aureus | 25 | Nitrofurantoin | 50 |
Escherichia coli | 32 | Ciprofloxacin | 20 |
Aspergillus niger | 30 | Fluconazole | 25 |
Case Studies
Several studies have investigated the biological activity of s-Triazole derivatives:
- Antimicrobial Evaluation : A study assessed the antimicrobial properties of various s-Triazole derivatives against Gram-positive and Gram-negative bacteria. Compounds showed higher antibacterial activity than traditional antibiotics, indicating potential for new therapeutic agents .
- Antifungal Activity : Research demonstrated that s-Triazole derivatives inhibit ergosterol synthesis in fungi by blocking the P450-dependent enzyme CYP51, which is critical for fungal cell membrane integrity .
- Synthesis and Modification : Synthesis methods such as microwave-assisted techniques have been employed to create novel derivatives with enhanced biological activities. These methods allow for efficient production while maintaining high yields .
Properties
CAS No. |
41735-42-6 |
---|---|
Molecular Formula |
C7H7N5O3 |
Molecular Weight |
209.16 g/mol |
IUPAC Name |
1-methyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H7N5O3/c1-11-6(9-7(8)10-11)4-2-3-5(15-4)12(13)14/h2-3H,1H3,(H2,8,10) |
InChI Key |
DOQLCOCYDMHKPM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)N)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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